2-Benzyl-4,5-Dimethyl-1,3-Dithiolane

Description

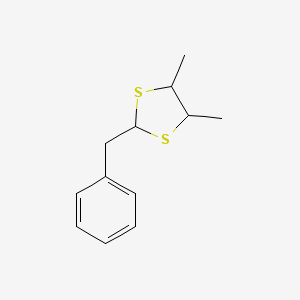

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16S2 |

|---|---|

Molecular Weight |

224.4 g/mol |

IUPAC Name |

2-benzyl-4,5-dimethyl-1,3-dithiolane |

InChI |

InChI=1S/C12H16S2/c1-9-10(2)14-12(13-9)8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3 |

InChI Key |

VQQOTYHPJBXLBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(SC(S1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 4,5 Dimethyl 1,3 Dithiolane and Analogues

Classical and Contemporary Thioacetalization Approaches

The formation of the 1,3-dithiolane (B1216140) ring, a key structural feature of 2-Benzyl-4,5-Dimethyl-1,3-Dithiolane, is most commonly achieved through thioacetalization. This reaction involves the protection of a carbonyl group using a dithiol.

Acid-Catalyzed Condensation of Carbonyl Precursors with Dithiols

The classical method for synthesizing 1,3-dithiolanes is the acid-catalyzed condensation of a carbonyl compound with a 1,2-dithiol. In the specific case of this compound, the precursor carbonyl compound is Phenylacetaldehyde (B1677652), which reacts with 2,3-butanedithiol. This reaction is typically facilitated by strong protic acids such as hydrochloric acid (HCl) or p-Toluenesulfonic acid (PTSA). These traditional methods often necessitate harsh reaction conditions and may result in extended reaction times and lower yields. tandfonline.com The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the sulfur atoms of the dithiol.

Employment of Lewis and Brønsted Acid Catalysts in Dithiolane Formation

A wide array of both Brønsted and Lewis acids have been employed to catalyze the formation of 1,3-dithiolanes, often leading to improved reaction efficiency and selectivity.

Brønsted Acids: Beyond simple mineral acids, stronger Brønsted acids and solid-supported acids have been developed. For instance, tungstate (B81510) sulfuric acid has been reported as an efficient, recyclable, and environmentally benign catalyst for the thioacetalization of various carbonyl compounds under solvent-free conditions, producing excellent yields in short reaction times. researchgate.net The interaction of Brønsted acids with carbonyl compounds activates them towards nucleophilic attack, similar to the classical approach but often with greater efficacy. mdpi.com

Lewis Acids: Lewis acids are particularly effective in activating the carbonyl group by coordinating to the carbonyl oxygen. This enhances the electrophilicity of the carbon atom, facilitating the reaction with the dithiol. A multitude of Lewis acids have been utilized for this purpose, including zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), aluminum trichloride (B1173362) (AlCl₃), and various metal triflates like scandium(III) triflate (Sc(OTf)₃) and copper(II) triflate (Cu(OTf)₂). tandfonline.comtandfonline.com More recently, catalysts like hafnium trifluoromethanesulfonate (B1224126) and aqueous zinc tetrafluoroborate (B81430) have been shown to be highly efficient for the thioacetalization of aldehydes and ketones. tandfonline.comorganic-chemistry.org The choice of catalyst can significantly influence the reaction conditions and selectivity. researchgate.netnih.govtue.nlresearchgate.net

Table 1: Comparison of Various Acid Catalysts in Thioacetalization

| Catalyst Type | Examples | Typical Conditions | Advantages |

|---|---|---|---|

| Brønsted Acids | HCl, PTSA, H₂SO₄, Tungstate Sulfuric Acid | Often requires reflux, long reaction times | Readily available, inexpensive |

| Lewis Acids | ZnCl₂, TiCl₄, AlCl₃, Sc(OTf)₃, Zn(BF₄)₂, Hf(OTf)₄ | Milder conditions, often room temperature | High efficiency, improved selectivity, shorter reaction times |

Efficient and Chemoselective Synthetic Procedures for 1,3-Dithiolanes

A significant challenge in multi-step organic synthesis is the selective protection of one carbonyl group in the presence of others, particularly protecting aldehydes over ketones. This has driven the development of highly chemoselective thioacetalization methods.

Several modern catalysts offer excellent chemoselectivity. For example, N-bromosuccinimide (NBS) in catalytic amounts has been used for the rapid and high-yielding thioacetalization of aldehydes under solvent-free conditions. tandfonline.com This method demonstrates high selectivity for aldehydes, leaving ketones in the reaction mixture untouched. tandfonline.com Similarly, molecular iodine (I₂) has been proven to be an effective and mild catalyst for the chemoselective protection of aldehydes and ketones as their thioacetals at room temperature. organic-chemistry.org Other notable chemoselective systems include aqueous zinc tetrafluoroborate tandfonline.com and lithium perchlorate (B79767) in diethyl ether. acs.org These methods are advantageous as they avoid harsh conditions, offer high yields, and simplify purification procedures. tandfonline.com

Table 2: Efficient and Chemoselective Thioacetalization Methods

| Catalyst/Reagent | Substrate | Conditions | Key Feature |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Aldehydes | Solvent-free, room temp. | High chemoselectivity for aldehydes over ketones. tandfonline.com |

| Iodine (I₂) | Aldehydes, Ketones | Room temp., CHCl₃ | Mild conditions, high yields for various carbonyls. organic-chemistry.org |

| Zinc Tetrafluoroborate (Zn(BF₄)₂) | Aldehydes | Aqueous solution, room temp. | Efficient for a wide variety of aldehydes. tandfonline.com |

Advanced Synthetic Strategies for Substituted 1,3-Dithiolanes

Beyond direct thioacetalization, other synthetic routes provide access to substituted 1,3-dithiolanes and related scaffolds, enabling the creation of more complex molecular architectures.

Synthesis via Epoxide Ring Opening for Cyclic Trithiocarbonates

An alternative pathway to structures related to 1,3-dithiolanes involves the synthesis of 1,3-dithiolane-2-thiones, also known as cyclic trithiocarbonates. These compounds are valuable intermediates and building blocks in their own right. pacific.eduresearchgate.net A common and efficient method for their preparation is the reaction of epoxides with a source of thiocarbonyl. pacific.edupacific.edu

One such procedure involves treating an epoxide with commercially available potassium ethyl xanthogenate. researchgate.netpacific.edumorressier.com This method is often simple, fast, and does not require a catalyst, leading to the exclusive formation of the cyclic trithiocarbonate (B1256668) product in moderate to good yields. morressier.com Another established route is the reaction of epoxides with carbon disulfide (CS₂) in the presence of a base or catalyst. pacific.eduresearchgate.net The mechanism involves the nucleophilic attack of a sulfur-containing intermediate on the epoxide ring, causing it to open and subsequently cyclize to form the 1,3-dithiolane-2-thione structure. This transformation can be used to lock cyclic compounds into specific conformations. researchgate.netpacific.edu

Multi-Step Approaches for Dithiolane-Derived Scaffolds

The 1,3-dithiolane ring is not only a protective group but also serves as a privileged scaffold in the design of bioactive molecules and complex organic structures. nih.gov Its stability and versatile reactivity make it a valuable component in multi-step synthetic sequences.

In medicinal chemistry, the dithiolane heterocycle has been incorporated into a diverse range of therapeutic agents. nih.gov Synthetic strategies often involve the initial formation of a functionalized 1,3-dithiolane, which then serves as a building block for further elaboration. For example, a compound like 1,3-dithiolane-2-methanol (B15435076) can be synthesized and subsequently used in alkylation reactions to attach the dithiolane moiety to larger aromatic systems, creating ligands for transition metal studies. chemrxiv.org Similarly, complex indole (B1671886) scaffolds can be accessed through multi-step procedures where the dithiolane is part of a larger, carefully assembled molecule. organic-chemistry.org These multi-step approaches highlight the utility of the dithiolane unit as a stable and reliable structural element for constructing intricate molecular frameworks. nih.gov

Stereochemical Investigations of 2 Benzyl 4,5 Dimethyl 1,3 Dithiolane

Analysis of Diastereoisomeric Forms Attributable to 4,5-Dimethyl Substitution

The presence of methyl groups at positions 4 and 5 of the 1,3-dithiolane (B1216140) ring introduces two chiral centers, C4 and C5. The relative orientation of these two substituents gives rise to distinct diastereoisomeric forms of the 4,5-dimethyl-1,3-dithiolane scaffold.

Specifically, the precursor dithiol, 2,3-butanedithiol, can exist as a pair of enantiomers (trans configuration) or as an achiral meso compound (cis configuration). The stereochemistry of the dithiol directly dictates the relative stereochemistry of the resulting 4,5-dimethyl-1,3-dithiolane ring.

Trans-Isomers: Arising from the racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanedithiol, the trans-4,5-dimethyl-1,3-dithiolane exists as a pair of enantiomers: (4R,5R) and (4S,5S). In this configuration, the two methyl groups are on opposite faces of the dithiolane ring.

Cis-Isomer: Arising from the meso-(2R,3S)-2,3-butanedithiol, the cis-4,5-dimethyl-1,3-dithiolane is a single, achiral meso compound. In this configuration, the two methyl groups are on the same face of the dithiolane ring.

When the benzyl (B1604629) group is introduced at the C2 position, a third stereocenter is created. The combination of stereochemistry at C2, C4, and C5 results in a variety of possible stereoisomers, each with unique properties. For instance, reacting benzaldehyde (B42025) with the trans-(4R,5R)-dithiolane can produce two diastereomers: (2R,4R,5R) and (2S,4R,5R)-2-Benzyl-4,5-Dimethyl-1,3-Dithiolane.

| Precursor Dithiol Stereochemistry | Relative Stereochemistry of Methyl Groups | Resulting 4,5-Dimethyl-1,3-Dithiolane Scaffold |

|---|---|---|

| (2R,3R)- and (2S,3S)-butanedithiol (Racemic) | Trans | (4R,5R)- and (4S,5S)-isomers (Enantiomeric pair) |

| (2R,3S)-butanedithiol (Meso) | Cis | (4R,5S)-isomer (Meso compound) |

Chiral Induction and Enantiomeric Purity in 2-Substituted 1,3-Dithiolanes

Chiral induction is a critical phenomenon observed during the synthesis of 2-Benzyl-4,5-Dimethyl-1,3-Dithiolane from an enantiopure dithiol precursor. When an enantiomerically pure dithiol, such as (4R,5R)-4,5-dimethyl-1,3-dithiolane, is reacted with an achiral aldehyde like benzaldehyde, the pre-existing chirality of the dithiolane backbone influences the stereochemical outcome at the newly formed C2 center.

The steric bulk and electronic environment created by the trans-disposed methyl groups at C4 and C5 create a diastereotopic environment at the C2 position. This directs the incoming benzyl group to preferentially adopt one orientation over the other, leading to an unequal formation of the two possible diastereomers, (2R,4R,5R) and (2S,4R,5R). The degree of this preference is known as diastereoselectivity. High diastereoselectivity is essential for producing a product with high enantiomeric purity after the removal of the chiral auxiliary, or for isolating a single diastereomer. The enantiomeric excess (ee) of the final product is directly correlated with the enantiomeric purity of the starting chiral dithiol and the efficiency of the chiral induction step.

Methodologies for Chiral Resolution and Absolute Configuration Assignment

Determining the absolute configuration and separating the enantiomers of chiral 1,3-dithiolanes requires sophisticated analytical techniques.

For a racemic mixture of a chiral dithiolane, such as the enantiomeric pair of trans-2-Benzyl-4,5-Dimethyl-1,3-Dithiolane, enantioselective high-performance liquid chromatography (HPLC) is a primary method for separation. mdpi.comunimi.it This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute separately. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for resolving such compounds. mdpi.com The success of the separation is quantified by key parameters.

| Parameter | Symbol | Description |

|---|---|---|

| Retention Factor | k | A measure of the time a compound resides in the stationary phase relative to the mobile phase. Different values for each enantiomer (k₁ and k₂) indicate separation. |

| Separation Factor | α | The ratio of the retention factors (k₂/k₁). A value greater than 1 is necessary for any separation to occur. |

| Resolution Factor | Rₛ | Quantifies the degree of separation between two peaks. A value of Rₛ ≥ 1.5 indicates baseline (complete) separation. mdpi.com |

Single-crystal X-ray diffraction is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. mdpi.comunimi.it This technique involves irradiating a well-ordered single crystal of one enantiomer with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of every atom in the molecule, including their relative and absolute stereochemistry. By analyzing anomalous scattering effects, the absolute structure can be determined, providing unequivocal proof of the configuration at C2, C4, and C5. mdpi.com

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. nih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

The assignment process involves a combination of experimental measurement and computational chemistry. mdpi.comnih.gov

Experimental Spectrum: The ECD or VCD spectrum of an enantiomerically pure sample of this compound is recorded.

Computational Modeling: The theoretical ECD/VCD spectrum for a specific, assumed absolute configuration (e.g., (2R,4R,5R)) is calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT).

Comparison: The experimental spectrum is compared to the computationally predicted spectrum. A close match between the two confirms the assumed absolute configuration of the sample. This approach is particularly valuable when suitable single crystals for X-ray analysis cannot be obtained. nih.govmdpi.com

Conformational Analysis of the 1,3-Dithiolane Ring System

The five-membered 1,3-dithiolane ring is not planar and exists in puckered conformations to minimize torsional strain. The two primary, low-energy conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry).

Envelope Conformation: Four atoms are coplanar, with the fifth atom (either a carbon or a sulfur) puckered out of the plane.

Twist Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

| Conformation | Symmetry | Description |

|---|---|---|

| Envelope | Cₛ | One atom is out of the plane of the other four. Can be S-envelope or C-envelope depending on which atom is puckered. |

| Twist (Half-Chair) | C₂ | Two atoms are on opposite sides of a plane defined by the other three. Generally considered a low-energy conformation for 1,3-dithiolanes. |

Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Benzyl 4,5 Dimethyl 1,3 Dithiolane

Anionic Chemistry at the 2-Position: Umpolung Reactivity

The concept of "umpolung," or the reversal of polarity, is central to the utility of 1,3-dithiolane (B1216140) and dithiane derivatives in organic synthesis. nih.govresearchgate.net Typically, a carbonyl carbon is electrophilic. By converting a carbonyl compound into a dithioacetal like 2-benzyl-4,5-dimethyl-1,3-dithiolane, the corresponding C-2 carbon atom can be rendered nucleophilic through deprotonation, effectively creating a masked acyl anion equivalent. researchgate.net

The proton at the C-2 position of the 1,3-dithiolane ring is acidic due to the stabilizing effect of the adjacent sulfur atoms on the resulting carbanion. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can remove this proton to generate a potent nucleophile. lookchem.com This stabilized anion can then react with various electrophiles to form new carbon-carbon bonds.

However, a critical distinction exists between the reactivity of 1,3-dithianes (six-membered rings) and 1,3-dithiolanes (five-membered rings). While 1,3-dithianes are renowned for their stability as acyl anion equivalents upon deprotonation, 1,3-dithiolanes often exhibit a propensity for ring fragmentation when deprotonated at the C-2 position. lmaleidykla.lt

The deprotonation of 2-substituted-1,3-dithiolanes can readily lead to ring fragmentation rather than simple electrophilic trapping. lmaleidykla.lt This process involves the elimination of the dithiolane ring to produce a dithiocarboxylate anion and an alkene, which in the case of the parent 1,3-dithiolane ring is ethylene (B1197577) gas. lmaleidykla.lt For this compound, this fragmentation would yield butene.

Studies on analogous 2-aryl-1,3-dithiolanes show that this fragmentation is efficiently promoted by strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures. lmaleidykla.lt Similarly, tandem reactions of other 2-substituted-1,3-dithiolanes have been shown to proceed via fragmentation of the dithiolane ring in the presence of amines upon heating, leading to the formation of functionalized thioamides. rsc.orgchemrxiv.org This reactivity highlights a key transformation pathway for the 1,3-dithiolane core, diverging from the more stable carbanion chemistry of 1,3-dithianes.

The base-mediated ring fragmentation of 2-aryl-1,3-dithiolanes provides a direct route to dithiocarboxylate anions. lmaleidykla.lt This reactive intermediate is a valuable synthon for the preparation of various sulfur-containing compounds. Research has demonstrated that these anions can be generated in situ and subsequently captured by a range of alkylating agents. lmaleidykla.lt

For instance, after fragmentation of a 2-aryl-1,3-dithiolane with LiHMDS, the resulting dithiocarboxylate anion can be trapped with electrophiles such as benzyl (B1604629) halides, allyl bromide, or methyl iodide to furnish a diverse library of dithioesters in good yields. lmaleidykla.lt This two-step, one-pot protocol represents an effective method for the synthesis of dithioesters, which are important precursors in polymer chemistry and for the synthesis of heterocycles. lmaleidykla.lt

| Reaction Type | Key Reagents | Primary Intermediate | Major Product Class | Reference |

|---|---|---|---|---|

| Deprotonation | Strong Base (e.g., n-BuLi) | C-2 Carbanion | (Leads to Fragmentation) | lookchem.comlmaleidykla.lt |

| Ring Fragmentation | Strong Base (e.g., LiHMDS) | Dithiocarboxylate Anion | Dithioesters, Thioamides | lmaleidykla.ltrsc.org |

| Anion Derivatization | Alkyl Halides (e.g., Benzyl Bromide) | Dithiocarboxylate Anion | Dithioesters | lmaleidykla.lt |

Transition Metal-Catalyzed Transformations

Based on the available search results, there is insufficient specific information regarding the transition metal-catalyzed transformations, including palladium-catalyzed cross-coupling, C-S bond formation, and tandem elimination/ring opening processes, for the compound this compound. While general methodologies exist for palladium-catalyzed reactions on related sulfur-containing compounds like aryl benzyl sulfides and thioacetates, their direct applicability and specific reaction pathways for this particular dithiolane are not detailed in the provided sources.

Article on this compound Stalled Due to Lack of Specific Research Data

An in-depth article focusing on the chemical reactivity and transformation pathways of this compound cannot be completed at this time due to a significant lack of available scientific literature and research data specifically concerning this compound.

Initial and subsequent targeted searches for scholarly articles, academic papers, and chemical databases have yielded no specific information on the ring oxidations, the formation and reactivity of its S-oxides and S,S-dioxides, nucleophilic addition to the oxidized ring, or thermal ring expansion mechanisms of this compound.

The user's request for a detailed and scientifically accurate article is contingent upon the existence of such research. Without primary or secondary sources detailing the reactivity of this specific molecule, the generation of content that adheres to the provided outline is not possible without resorting to speculation, which would compromise the scientific integrity and accuracy of the article.

While general principles of 1,3-dithiolane reactivity are established, applying these to the specific case of this compound without experimental data would be inappropriate and could lead to the dissemination of unverified information. The scientific community has not, to date, published research that would allow for a thorough and accurate discussion of the topics outlined in the user's request.

Therefore, until such research is conducted and published, the creation of the requested article remains unfeasible.

Advanced Spectroscopic Characterization Methodologies in 2 Benzyl 4,5 Dimethyl 1,3 Dithiolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Delineation

NMR spectroscopy is the cornerstone for determining the constitution and configuration of 2-Benzyl-4,5-Dimethyl-1,3-Dithiolane. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon environments can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) are influenced by the electronic environment, while spin-spin coupling reveals the connectivity of adjacent, non-equivalent nuclei.

¹H NMR Spectroscopy: The proton spectrum can be divided into distinct regions corresponding to the aromatic (benzyl), dithiolane ring, and methyl protons. The benzylic methylene (B1212753) (CH₂) protons are expected to appear as a singlet or doublet, shifted downfield by the adjacent sulfur atoms and the aromatic ring. The proton at the C2 position of the dithiolane ring (the methine proton) is highly deshielded due to being bonded to two sulfur atoms. The methine protons at C4 and C5, and the adjacent methyl protons, will show characteristic splitting patterns that depend on their relative stereochemistry (cis or trans).

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. bhu.ac.in The chemical shifts allow for the differentiation between sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons. oregonstate.edu The carbon at the C2 position is significantly influenced by the two sulfur atoms, resulting in a characteristic downfield shift. bhu.ac.inoregonstate.edu The symmetry of the molecule dictates the number of observed signals; for instance, the cis isomer, possessing a plane of symmetry, would show fewer signals than the asymmetric trans isomer. masterorganicchemistry.com

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Predicted values are based on typical chemical shifts for similar structural motifs. pdx.eduorganicchemistrydata.org

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) |

| Methine (C2-H) | 5.00 - 5.50 | Singlet (s) or Triplet (t) |

| Benzylic (CH₂) | 3.10 - 3.40 | Singlet (s) or Doublet (d) |

| Methine (C4-H, C5-H) | 3.00 - 3.50 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges. bhu.ac.inoregonstate.edu

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅, quaternary) | 135 - 140 |

| Aromatic (C₆H₅, CH) | 125 - 130 |

| Methine (C2) | 55 - 65 |

| Methine (C4, C5) | 45 - 55 |

| Benzylic (CH₂) | 38 - 45 |

While 1D NMR suggests the basic structure, 2D NMR experiments are indispensable for unambiguous assignment and, crucially, for determining the stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity within the dithiolane ring, showing correlations between the C4-H proton and its adjacent C4-methyl protons, as well as the coupling between the C4-H and C5-H protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. It is vital for connecting different fragments of the molecule, for example, showing a correlation from the benzylic methylene protons to the C2 carbon of the dithiolane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are close in proximity (typically <5 Å), regardless of their bonding connectivity. wordpress.com This experiment is paramount for assigning the relative stereochemistry of the methyl groups on the dithiolane ring. sapub.org

In the cis isomer , the protons on C4 and C5 are on the same face of the ring and would be expected to show a cross-peak in the NOESY spectrum.

In the trans isomer , these protons are on opposite faces of the ring, are farther apart, and would not show a significant NOE correlation. sapub.org

NOESY can also determine the preferred conformation of the benzyl (B1604629) group relative to the dithiolane ring by identifying spatial proximities between the benzylic or aromatic protons and the protons on the dithiolane ring. wordpress.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. specac.com The resulting spectrum is a unique fingerprint that identifies the functional groups present. For this compound, key absorptions are expected for the aromatic ring and the aliphatic C-H and C-S bonds. libretexts.org

The spectrum can be divided into two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-600 cm⁻¹). The C-S stretching vibration, which is characteristic of the dithiolane ring, typically appears in the fingerprint region and can be a key diagnostic peak. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (sp³) | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | ~1600, 1585, 1500, 1450 | Medium to Weak |

| C-H Bend | CH₂/CH₃ | 1470 - 1350 | Medium |

| C-H "Out-of-Plane" Bend | Monosubstituted Benzene | 770 - 730 and 710 - 690 | Strong |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound through the measurement of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed, typically under electron ionization (EI), offers valuable structural information. libretexts.org

For this compound (C₁₂H₁₆S₂), the molecular ion peak (M⁺•) would confirm the molecular weight. The fragmentation is expected to be dominated by cleavages that form stable carbocations. libretexts.org The most anticipated fragmentation is the cleavage of the C2-CH₂ bond to lose a benzyl radical or, more commonly, rearrangement to form the highly stable tropylium (B1234903) cation at m/z 91, which is often the base peak for benzyl-containing compounds. whitman.edu Other significant fragments would arise from the cleavage of the dithiolane ring. aip.org

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 224 | [C₁₂H₁₆S₂]⁺• | M⁺• | Molecular Ion |

| 133 | [C₅H₉S₂]⁺ | [M - C₇H₇]⁺ | Loss of benzyl group |

Utilization of Raman Spectroscopy for Conformational Insight

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations and is complementary to IR spectroscopy. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Bonds that are symmetric and less polar, such as C-S and S-S bonds, often produce strong Raman signals. nih.gov

For this compound, Raman spectroscopy is particularly useful for analyzing the low-frequency vibrational modes of the dithiolane ring skeleton. The C-S stretching modes, expected in the 600-750 cm⁻¹ region, are typically strong and can provide insight into the conformational state of the five-membered ring. nsf.gov The dithiolane ring is not planar and can adopt various conformations, such as envelope or twist forms. acs.org The precise frequencies of the skeletal vibrations are sensitive to these conformational changes, and thus Raman spectroscopy, often paired with computational analysis, can be a powerful tool for studying the conformational dynamics of the molecule. nsf.gov

Computational Chemistry and Theoretical Modeling of 2 Benzyl 4,5 Dimethyl 1,3 Dithiolane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of a molecule. For 2-Benzyl-4,5-Dimethyl-1,3-Dithiolane, these calculations would provide insights into the distribution of electrons and the energies of molecular orbitals.

FMO analysis centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's reactivity.

HOMO: Represents the ability to donate an electron. In a molecule like this compound, the HOMO is likely to be localized on the sulfur atoms of the dithiolane ring due to their lone pairs of electrons, and potentially on the electron-rich benzyl (B1604629) group.

LUMO: Indicates the ability to accept an electron. The LUMO would likely be distributed over the aromatic benzyl ring and the C-S bonds.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

A hypothetical data table for the FMO analysis of this compound would resemble the following:

| Molecular Orbital | Energy (eV) | Probable Localization |

| HOMO | Value | Dithiolane ring (Sulfur atoms), Benzyl ring (π-system) |

| LUMO | Value | Benzyl ring (π*-system), C-S antibonding orbitals |

| Energy Gap (ΔE) | Value | - |

Note: Specific energy values are not available from existing research.

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge distribution, hybridization, and the delocalization of electron density.

Charge Distribution: NBO analysis would quantify the natural atomic charges on each atom, identifying the most electrophilic and nucleophilic sites. The sulfur atoms are expected to carry a partial negative charge, while the hydrogen atoms and some carbon atoms would be partially positive.

Donor-Acceptor Interactions: This analysis reveals hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into empty antibonding orbitals. For this compound, this could include interactions between the sulfur lone pairs and adjacent σ* orbitals, which contribute to the molecule's stability.

A representative table for NBO analysis would show key donor-acceptor interaction energies:

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP(1) S | σ(C-S) | Value |

| LP(1) S | σ(C-C) | Value |

| π(C-C) Benzyl | π*(C-C) Benzyl | Value |

Note: Specific energy values are not available from existing research.

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results for validation of the computed structure.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would be based on the optimized molecular geometry. The calculated shifts would help in the assignment of experimental spectral peaks to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies and intensities would be calculated to predict the infrared spectrum. This would allow for the identification of characteristic vibrational modes, such as C-H stretches of the benzyl and methyl groups, and C-S stretches of the dithiolane ring.

A sample data table for predicted spectroscopic parameters would look like this:

| Parameter | Atom/Group | Calculated Value |

| ¹H NMR Chemical Shift (ppm) | Benzyl-CH₂ | Value |

| ¹³C NMR Chemical Shift (ppm) | Dithiolane-C(S-C-S) | Value |

| IR Frequency (cm⁻¹) | C-S stretch | Value |

Note: Specific calculated values are not available from existing research.

Molecular Dynamics and Conformational Energy Landscape Mapping

Molecular dynamics (MD) simulations would be used to explore the conformational flexibility of this compound over time.

Conformational Analysis: The dithiolane ring can adopt different conformations (e.g., envelope, twist). The orientation of the benzyl and methyl groups can also vary. MD simulations would map the potential energy surface to identify the most stable, low-energy conformations of the molecule.

Structural Fluctuations: These simulations would also provide insights into the dynamics of bond lengths, bond angles, and dihedral angles, revealing the flexibility of the molecular structure at a given temperature.

Applications of 2 Benzyl 4,5 Dimethyl 1,3 Dithiolane and Its Derivatives in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation

The 1,3-dithiolane (B1216140) and its close relative, the 1,3-dithiane, are renowned for their ability to function as acyl anion equivalents, a concept known as "umpolung" or polarity reversal. nih.gov This reactivity allows for the formation of carbon-carbon bonds that are otherwise challenging to construct. The proton at the C2 position of the dithiolane ring is rendered acidic by the two adjacent sulfur atoms, which can stabilize an adjacent carbanion.

In the case of 2-Benzyl-4,5-Dimethyl-1,3-Dithiolane, deprotonation at the C2 position with a strong base, such as n-butyllithium (n-BuLi), would generate a nucleophilic carbanion. This intermediate can then react with a variety of electrophiles to form new carbon-carbon bonds. Subsequent removal of the dithiolane protecting group, typically through hydrolysis with a mercury(II) salt or oxidative cleavage, reveals a carbonyl group. This two-step sequence is a powerful method for synthesizing ketones.

Table 1: Representative Carbon-Carbon Bond Forming Reactions using Dithiolane Intermediates

| Dithiolane Precursor | Base | Electrophile | Resulting Structure | Key Transformation |

|---|---|---|---|---|

| 2-substituted-1,3-dithiolane | n-BuLi | Alkyl Halide (R-X) | 2-substituted-2-alkyl-1,3-dithiolane | Alkylation |

| 2-substituted-1,3-dithiolane | n-BuLi | Aldehyde (R'CHO) | α-hydroxyketone precursor | Addition to carbonyl |

| 2-substituted-1,3-dithiolane | n-BuLi | Epoxide | β-hydroxyketone precursor | Ring-opening |

This table illustrates the general reactivity pattern of 2-substituted dithiolanes in forming C-C bonds. The specific reactivity of this compound follows this principle.

This versatile reactivity makes this compound a valuable intermediate. The benzyl (B1604629) group itself can be considered a stable substituent during the C-C bond formation at C2, or the entire 2-benzyl-dithiolane moiety can be viewed as a masked phenylacetyl group, enabling the synthesis of various α-phenyl ketones after deprotection.

Derivatization Strategies for Functionalized Dithiolane Products

Beyond its role in C-C bond formation via the C2 carbanion, this compound can be modified through various derivatization strategies to produce a range of functionalized products. These strategies can target the dithiolane ring, the benzyl substituent, or other parts of the molecule.

One common strategy involves the oxidation of the sulfur atoms. Treatment with one equivalent of an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA), can selectively produce the corresponding sulfoxide (B87167). The resulting sulfoxide introduces an additional chiral center at the sulfur atom, which can be useful in diastereoselective reactions. Further oxidation can yield the sulfone.

Another key derivatization approach involves exploiting the reactivity of the benzyl group. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce new functional groups. These modifications can be used to tune the electronic properties of the molecule or to provide handles for further transformations. chemrxiv.org

Furthermore, functional groups can be incorporated during the synthesis of the dithiolane itself. For instance, using a substituted phenylacetaldehyde (B1677652) in the initial condensation with 3,4-dimercaptohexane (the precursor to the 4,5-dimethyl-dithiolane ring) would yield a dithiolane with a pre-functionalized aromatic ring. Similarly, derivatives can be prepared by modifying a functional handle on the dithiolane scaffold, such as converting a hydroxyl group into an ester or ether. nih.gov

Table 2: Examples of Derivatization Strategies for Dithiolane Scaffolds

| Reaction Type | Reagent(s) | Site of Modification | Product Type |

|---|---|---|---|

| Sulfur Oxidation | m-CPBA (1 eq.) | Dithiolane Sulfurs | Dithiolane-S-oxide |

| Aromatic Nitration | HNO₃, H₂SO₄ | Benzyl Ring | Nitrobenzyl-dithiolane |

| Esterification | Acyl Chloride, Base | Hydroxyl group on a derivative | Dithiolane Ester nih.gov |

| Alkylation | Alkyl Halide, Base | Hydroxyl or Amino group on a derivative | Alkylated Dithiolane Derivative chemrxiv.org |

Development as Chiral Auxiliaries or Ligand Precursors in Asymmetric Synthesis

The structure of this compound is inherently chiral due to the stereocenters at the C4 and C5 positions. The methyl groups can be arranged in either a cis or trans configuration. Each of these diastereomers exists as a pair of enantiomers (R,R and S,S for the trans isomer; R,S which is meso for the cis isomer, although often resolved if prochiral). This chirality can be harnessed in asymmetric synthesis.

When used as a chiral auxiliary, an enantiomerically pure dithiolane moiety is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered. The methyl groups at C4 and C5 create a specific chiral environment that can effectively shield one face of a reacting molecule, leading to high diastereoselectivity.

Moreover, the presence of two soft sulfur donor atoms makes 1,3-dithiolanes excellent candidates for use as ligands in transition metal catalysis. chemrxiv.org Enantiomerically pure dithiolanes can serve as chiral bidentate ligands for metals like palladium, rhodium, or copper. The resulting chiral metal complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, or cyclopropanations, transferring its chirality to the product. The benzyl group at the C2 position can also be modified to include additional coordinating atoms, creating multidentate ligands that can form highly stable and selective catalyst complexes. chemrxiv.org Several bioactive compounds containing chiral dithiolane moieties have shown significant therapeutic potential, underscoring the importance of developing asymmetric syntheses for this scaffold. nih.gov

Contribution to the Synthesis of Complex Molecular Architectures and Natural Product Scaffolds

The synthetic utility established in the preceding sections makes this compound and related structures valuable building blocks for the assembly of complex molecules and natural products. The ability to form key carbon-carbon bonds with simultaneous installation of a latent carbonyl group is a powerful strategy in multi-step synthesis. nih.gov

In the context of total synthesis, a dithiolane moiety can be carried through multiple synthetic steps as a robust protecting group for a ketone or aldehyde. Its stability to a wide range of reagents, including organometallics and hydrides, makes it superior to oxygen-based acetals in many cases. At a late stage in the synthesis, the dithiolane can be unmasked to reveal the carbonyl, which can then participate in further transformations like Wittig reactions or aldol (B89426) condensations to complete the carbon skeleton of the target molecule.

While specific examples detailing the use of this compound in a completed natural product synthesis are not widely documented, the synthetic potential is clear. The principles of dithiolane chemistry have been applied to the synthesis of various complex architectures. nih.gov The chiral nature of the 4,5-dimethyl substituted ring offers an additional advantage, allowing for the construction of enantiomerically enriched targets, which is crucial in the synthesis of biologically active natural products. researchgate.net

Q & A

Basic Research Question

- Solubility : Perform gravimetric analysis by dissolving the compound in solvents (e.g., DMSO, THF, chloroform) at varying temperatures (25–60°C). Measure saturation points via UV-Vis spectroscopy or HPLC.

- Stability : Conduct accelerated aging studies under oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions. Monitor degradation using HPLC or GC-MS to identify breakdown products and infer stability mechanisms .

How should researchers address contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

Triangulation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to cross-validate data.

Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental results.

Iterative Analysis : Re-examine synthetic pathways for unintended by-products (e.g., oxidation of the dithiolane ring) .

What methodologies elucidate the reaction mechanisms involving the dithiolane ring?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in ring-opening reactions.

- Computational Modeling : Employ DFT or ab initio methods to map transition states and energy barriers.

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to detect intermediate species during redox reactions .

How can researchers assess the environmental interactions of this compound on indoor surfaces?

Advanced Research Question

- Adsorption Studies : Expose the compound to model surfaces (glass, PVC) under controlled humidity and temperature. Quantify adsorption via quartz crystal microbalance (QCM) or microgravimetry.

- Surface Reactivity : Use Raman microspectroscopy or ToF-SIMS to analyze degradation products formed during ozonolysis or UV exposure .

What computational strategies model the electronic and thermodynamic properties of this compound?

Advanced Research Question

- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation behavior in polar/non-polar solvents to guide formulation studies.

- Thermodynamic Profiling : Calculate Gibbs free energy changes for ring-opening reactions under varying pH conditions .

How to design experiments resolving discrepancies in catalytic activity studies?

Advanced Research Question

- Control Experiments : Compare catalytic efficiency with/without the dithiolane ring to isolate its role.

- In Situ Spectroscopy : Use IR or Raman to monitor intermediate species during catalysis.

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify variables (e.g., solvent polarity, temperature) causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.